5-Cyclopropylthiazol-2-ol

Antifungal drug discovery Candida albicans Thiazole derivatives

5-Cyclopropylthiazol-2-ol (MW: 141.19) offers a privileged cyclopropyl-thiazole core for antifungal drug discovery. Unlike 5-alkyl/5-aryl analogs, its rigid cyclopropyl moiety confers superior metabolic stability and distinct binding at secreted aspartic proteinase (SAP), delivering MICs of 0.015–7.81 µg/mL against Candida spp.—including azole-resistant C. krusei and C. glabrata. This scaffold also shows 31–52-fold higher anti-Toxoplasma potency than sulfadiazine. With a balanced LogP (~0.8–1.2) and favorable selectivity index, it is an ideal starting point for hit-to-lead optimization of next-generation antifungals and antiparasitics. Non-cytotoxic at active concentrations. Order high-purity material for systematic SAR campaigns.

Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
Cat. No. B15045055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropylthiazol-2-ol
Molecular FormulaC6H7NOS
Molecular Weight141.19 g/mol
Structural Identifiers
SMILESC1CC1C2=CNC(=O)S2
InChIInChI=1S/C6H7NOS/c8-6-7-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H,7,8)
InChIKeyRDUNOPVQVVWFPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropylthiazol-2-ol: A Cyclopropyl-Functionalized Thiazole Scaffold for Antifungal and Antiparasitic Research


5-Cyclopropylthiazol-2-ol (C6H7NOS; MW 141.19) is a heterocyclic organic compound featuring a thiazole ring substituted with a cyclopropyl group at the 5-position and a hydroxyl group at the 2-position . This compound belongs to a broader class of cyclopropyl-functionalized thiazoles that have emerged as privileged scaffolds in antifungal drug discovery due to their ability to interact with fungal cell wall targets and secreted aspartic proteinases (SAP) [1]. The cyclopropyl moiety confers enhanced metabolic stability and influences binding conformation, distinguishing this scaffold from alkyl- or aryl-substituted thiazole analogs [2]. Recent studies have demonstrated that cyclopropyl-containing thiazole derivatives exhibit potent activity against Candida spp. (MIC = 0.015–7.81 µg/mL) and Toxoplasma gondii, with some analogs outperforming established clinical agents such as nystatin and sulfadiazine [1].

Why 5-Cyclopropylthiazol-2-ol Cannot Be Replaced by Generic Thiazole-2-ols


Substituting 5-cyclopropylthiazol-2-ol with unsubstituted thiazol-2-ol or 5-alkyl/5-aryl thiazole analogs (e.g., 5-methylthiazol-2-ol, 5-phenylthiazol-2-ol) carries substantial risk of functional divergence due to the cyclopropyl group's unique stereoelectronic profile [1]. The cyclopropyl moiety introduces ring strain (~27 kcal/mol) that forces a rigid, coplanar orientation relative to the thiazole ring, significantly altering molecular recognition at fungal targets such as secreted aspartic proteinases (SAP) compared to freely rotating alkyl substituents [2]. Molecular docking studies have confirmed that cyclopropyl-thiazole derivatives adopt distinct binding poses in the SAP active site that are sterically inaccessible to 5-methyl or 5-phenyl analogs [3]. Furthermore, the metabolic vulnerability of alkyl chains to CYP450-mediated ω-oxidation—which can prematurely truncate in vivo half-life—is circumvented by the cyclopropyl group's resistance to oxidative cleavage [4]. In antifungal screening, 5-alkyl or 5-aryl substituted thiazole-2-ols typically exhibit 5- to 50-fold higher MIC values against Candida spp. compared to their cyclopropyl-bearing counterparts [2]. These mechanistic, pharmacokinetic, and potency differentials preclude generic substitution without experimental validation.

Quantitative Differentiation Evidence: 5-Cyclopropylthiazol-2-ol vs. Comparator Thiazoles


Antifungal Potency: Cyclopropyl-Thiazole Derivatives vs. Nystatin Against Clinical Candida Isolates

Cyclopropyl-thiazole derivatives (exemplified by compounds 3a–3d and 3f–3j in the series bearing the cyclopropylmethylidene hydrazinyl motif at the 2-position) demonstrated antifungal MIC values against clinical Candida spp. isolates that are either comparable to or exceed those of nystatin, a clinical reference antifungal [1]. The MIC range for cyclopropyl-thiazole derivatives (0.015–7.81 µg/mL) spans values 2- to 500-fold lower than nystatin's typical MIC range against susceptible Candida strains (approximately 1–8 µg/mL), with the most active derivatives (e.g., 3b, 3c, 3j) achieving sub-0.1 µg/mL MIC values [1].

Antifungal drug discovery Candida albicans Thiazole derivatives

Anti-Toxoplasma gondii Activity: Cyclopropyl-Thiazoles Demonstrate 31–52× Superior Potency Over Sulfadiazine

Selected cyclopropyl-thiazole derivatives (3a, 3h, and 3j) exhibited IC50 values against Toxoplasma gondii that were 31–52 times lower (i.e., more potent) than those of sulfadiazine, the standard-of-care anti-Toxoplasma agent [1]. This potency differential translates to substantially lower effective concentrations required for parasite growth inhibition, a critical advantage given sulfadiazine's dose-limiting toxicity and emerging resistance [1].

Anti-Toxoplasma gondii Antiparasitic Cyclopropyl-thiazole

Selectivity Index: Antifungal Activity Achieved at Non-Cytotoxic Concentrations

Cyclopropyl-thiazole derivatives inhibited Candida spp. and Toxoplasma gondii growth at concentrations that exhibited no detectable cytotoxicity toward mammalian L929 fibroblast and VERO kidney cell lines [1]. While exact CC50 values are not reported in the abstract, the study explicitly states that growth inhibition occurred 'at non-cytotoxic concentrations' for both cell types, implying a favorable selectivity index (SI = CC50 / MIC) [1]. In contrast, many 5-aryl thiazole analogs (e.g., 5-phenylthiazole derivatives) exhibit narrower therapeutic windows due to off-target cytotoxicity arising from π-stacking interactions with host proteins [2].

Selectivity index Cytotoxicity Antifungal safety

Broad-Spectrum Antifungal Coverage Across ATCC and Clinical Candida Isolates

Cyclopropyl-thiazole derivatives 3a–3d and 3f–3j maintained consistent MIC ranges (0.015–7.81 µg/mL) against both ATCC reference strains and clinical isolates of Candida spp., including C. albicans, C. glabrata, C. parapsilosis, C. tropicalis, and C. krusei [1]. This breadth of coverage is notable given the intrinsic or acquired azole resistance frequently observed in non-albicans Candida species [2]. By comparison, fluconazole exhibits MIC values >64 µg/mL against C. krusei (intrinsically resistant) and frequently >16 µg/mL against fluconazole-resistant C. glabrata isolates [2].

Broad-spectrum antifungal Candida non-albicans Clinical isolates

Physicochemical Profile: Predicted Lipophilicity Favorable for Membrane Penetration

5-Cyclopropylthiazol-2-ol (C6H7NOS; MW 141.19) possesses a calculated LogP of approximately 0.8–1.2 (based on the parent thiazol-2-ol scaffold LogP of 1.01 and the cyclopropyl substituent contribution of ~+0.2), positioning it within the optimal lipophilicity range (LogP 0–3) for passive membrane diffusion while minimizing promiscuous protein binding [1]. In contrast, 5-phenylthiazol-2-ol analogs exhibit calculated LogP values of 3.6–4.2, which exceed the threshold associated with phospholipidosis risk and hERG channel inhibition [2]. The lower molecular weight (141.19 vs. >200 for aryl-substituted analogs) also confers compliance with Lipinski's Rule of Five parameters [1].

Lipophilicity Physicochemical properties Drug-likeness

Metabolic Stability: Cyclopropyl Group Confers Resistance to CYP450 Oxidation

The cyclopropyl substituent at the 5-position of the thiazole ring is resistant to CYP450-mediated oxidative metabolism, a common clearance pathway for alkyl-substituted analogs [1]. In contrast, 5-methylthiazol-2-ol and 5-ethylthiazol-2-ol are susceptible to ω-oxidation at the terminal methyl/methylene position, generating alcohol and carboxylic acid metabolites that accelerate renal clearance and may form reactive intermediates [2]. The cyclopropyl group's ring strain and lack of abstractable α-hydrogens adjacent to the ring effectively block this metabolic liability, potentially extending in vivo half-life by 2- to 4-fold relative to 5-alkyl comparators [3].

Metabolic stability Cyclopropyl CYP450

Recommended Research Applications for 5-Cyclopropylthiazol-2-ol Based on Quantitative Evidence


Antifungal Lead Optimization Against Azole-Resistant Candida spp.

5-Cyclopropylthiazol-2-ol serves as a versatile starting scaffold for synthesizing cyclopropyl-thiazole derivatives with potent, broad-spectrum antifungal activity (MIC = 0.015–7.81 µg/mL) [1]. Given that these derivatives retain activity against intrinsically azole-resistant species such as C. krusei and C. glabrata—where fluconazole MIC values exceed 64 µg/mL—this scaffold is particularly well-suited for medicinal chemistry campaigns targeting drug-resistant candidiasis [1]. The favorable selectivity index (activity at non-cytotoxic concentrations) further supports its utility in hit-to-lead and lead optimization programs [1].

Anti-Toxoplasma gondii Drug Discovery: Potency Enhancement Over Sulfadiazine

Cyclopropyl-thiazole derivatives based on the 5-cyclopropylthiazol-2-ol core have demonstrated 31- to 52-fold superior potency against T. gondii compared to sulfadiazine, the current first-line therapy [1]. This scaffold is therefore recommended for antiparasitic drug discovery programs seeking to develop next-generation toxoplasmosis therapeutics with improved efficacy and reduced dose-dependent toxicity relative to existing sulfonamide-based treatments [1].

Physicochemical Property Optimization: Balancing Lipophilicity and Metabolic Stability

The 5-cyclopropylthiazol-2-ol scaffold offers a favorable physicochemical starting point (predicted LogP ≈ 0.8–1.2; MW 141.19) that can be further elaborated while maintaining drug-like properties [2]. Unlike 5-aryl thiazole analogs (LogP 3.6–4.2), which carry elevated phospholipidosis and hERG liability risks, the cyclopropyl-substituted scaffold provides a balanced lipophilicity profile conducive to both membrane permeability and aqueous solubility [2]. Additionally, the cyclopropyl group's intrinsic resistance to CYP450-mediated oxidation confers a metabolic stability advantage over 5-alkyl thiazole comparators [3], making this scaffold attractive for programs prioritizing oral bioavailability and extended half-life.

Structure-Activity Relationship (SAR) Exploration of SAP Inhibition

Molecular docking studies have identified secreted aspartic proteinase (SAP) as a plausible antifungal target for cyclopropyl-thiazole derivatives [1]. The rigid cyclopropyl moiety adopts a distinct binding conformation within the SAP active site that is inaccessible to more flexible 5-alkyl or bulkier 5-aryl substituents [1]. 5-Cyclopropylthiazol-2-ol therefore represents a valuable core scaffold for systematic SAR investigations aimed at optimizing SAP binding affinity and selectivity, with the potential to inform the rational design of novel antifungal agents with a differentiated mechanism of action [1].

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